![molecular formula C9H4F3IN2O2 B1402755 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1346447-39-9](/img/structure/B1402755.png)

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

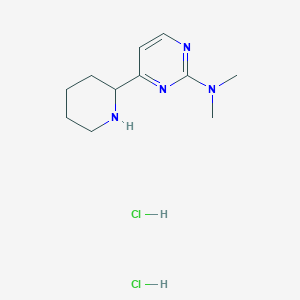

Descripción general

Descripción

“3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Molecular Structure Analysis

The molecular structure of “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is represented by the linear formula C6H3F3IN . It has a molecular weight of 273 .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

- The compound has been utilized in the synthesis of various carboxylic acids, as demonstrated in studies exploring the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

- It's also integral in rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Antibacterial Activity

- A series of compounds related to this acid, specifically 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, were synthesized and showed antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Crystal Structure Analysis

- The crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding network, contributing to the understanding of molecular interactions in such compounds (Ye & Tanski, 2020).

Functional Materials Development

- Functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored to create new compounds for agrochemicals and functional materials, demonstrating the versatility of this compound in synthesizing multifunctional agents (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Computational Studies

- Experimental and computational studies of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, which shares a similar structure, provide insights into the vibrational spectrum, geometric structure, NMR chemical shifts, and nonlinear optical properties of such compounds (Vural, 2016).

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . They are known to interact with a variety of biological targets, influencing their function and leading to various therapeutic effects .

Mode of Action

Trifluoromethylpyridines are known for their unique physicochemical properties, which are thought to contribute to their biological activities . The presence of the fluorine atom and the unique characteristics of the pyridine moiety are believed to play a significant role in their interaction with biological targets .

Biochemical Pathways

Trifluoromethylpyridines are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Trifluoromethylpyridines are known to exert various biological effects, which are thought to be due to their interaction with different biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Direcciones Futuras

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propiedades

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3IN2O2/c10-9(11,12)3-1-14-7-6(4(13)2-15-7)5(3)8(16)17/h1-2H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWWDEVCYKPVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

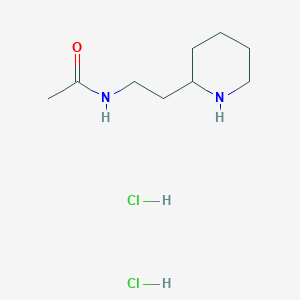

![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)

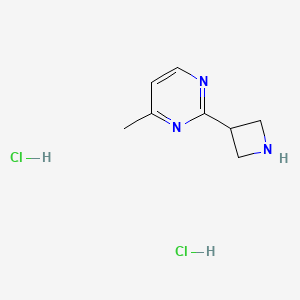

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)

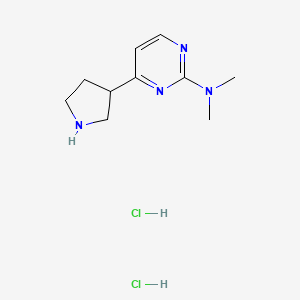

![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)

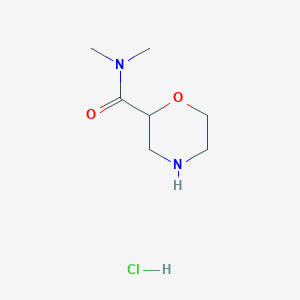

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)